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Compound of Interest

Compound Name: 2-Methoxy-5-nitroaniline

Cat. No.: B165355 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methoxy-5-nitroaniline (CAS No: 99-59-2), a key intermediate in the synthesis of various

dyes, pigments, and pharmaceutical compounds. This document collates available data from

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)

spectroscopy to facilitate its identification, characterization, and utilization in research and

development.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 2-Methoxy-5-
nitroaniline. It is important to note that a complete, publicly available dataset with full

assignments for all spectroscopic techniques is not readily available. The data presented here

is compiled from various sources and should be used as a reference.

Table 1: ¹H NMR Spectroscopic Data
Complete experimental ¹H NMR data with definitive chemical shift and coupling constant

assignments for 2-Methoxy-5-nitroaniline is not consistently available in publicly accessible

literature. The following represents expected signals based on the structure and data for

analogous compounds.
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Protons Multiplicity
Chemical Shift (δ)
ppm

Coupling Constant
(J) Hz

H-3 d Not Available Not Available

H-4 dd Not Available Not Available

H-6 d Not Available Not Available

-OCH₃ s Not Available -

-NH₂ br s Not Available -

Table 2: ¹³C NMR Spectroscopic Data
Detailed experimental ¹³C NMR data for 2-Methoxy-5-nitroaniline is not readily found in public

databases. The data for the hydrochloride salt is available and provides an estimation of the

chemical shifts.

Carbon Atom
Chemical Shift (δ) ppm (Hydrochloride
Salt)

C-1 (-NH₂) Not Available

C-2 (-OCH₃) Not Available

C-3 Not Available

C-4 Not Available

C-5 (-NO₂) Not Available

C-6 Not Available

-OCH₃ Not Available

Table 3: IR Spectroscopic Data
The following table lists the characteristic infrared absorption bands for 2-Methoxy-5-
nitroaniline. The assignments are based on the functional groups present in the molecule.
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3300 Strong, Sharp
N-H stretching (asymmetric

and symmetric) of -NH₂

3100-3000 Medium Aromatic C-H stretching

2950-2850 Medium
Aliphatic C-H stretching of -

OCH₃

1620-1580 Strong N-H bending of -NH₂

1580-1490 Strong C=C stretching in aromatic ring

1550-1475 Strong Asymmetric NO₂ stretching

1350-1280 Strong Symmetric NO₂ stretching

1250-1200 Strong
Asymmetric C-O-C stretching

of aryl ether

1050-1000 Medium
Symmetric C-O-C stretching of

aryl ether

900-680 Strong C-H out-of-plane bending

Table 4: UV-Vis Spectroscopic Data
The UV-Vis spectrum of 2-Methoxy-5-nitroaniline is sensitive to the solvent and

concentration.[1]

Solvent λmax (nm)
Molar Absorptivity (ε) / log
ε

Water (pH 7) 219 3.90 (log ε)

257 3.78 (log ε)

310 (shoulder) 3.38 (log ε)

400 4.09 (log ε)

Solution 380 Not Available
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Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented. Specific instrument parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 2-Methoxy-5-nitroaniline in 0.6-

0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

The solution should be clear and free of any particulate matter.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer

(e.g., 300 MHz or higher).

¹H NMR Acquisition:

Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm).

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

Integrate the signals to determine the relative number of protons.

Analyze the multiplicity and coupling constants to aid in structure elucidation.

¹³C NMR Acquisition:

Use a wider spectral width to cover the range of carbon signals (typically 0-160 ppm for

this compound).

Employ proton decoupling to simplify the spectrum to single lines for each carbon.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
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Grind a small amount (1-2 mg) of 2-Methoxy-5-nitroaniline with approximately 100-200

mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Press the powder into a thin, transparent pellet using a hydraulic press.

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition:

Collect a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

The typical scanning range is 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation:

Prepare a stock solution of 2-Methoxy-5-nitroaniline of a known concentration in a

suitable UV-grade solvent (e.g., ethanol, methanol, or water).

Prepare a series of dilutions from the stock solution to determine the molar absorptivity

and observe any concentration-dependent effects.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

Fill a matched quartz cuvette with the sample solution and record the absorbance

spectrum over a desired wavelength range (e.g., 200-600 nm).

Identify the wavelength(s) of maximum absorbance (λmax).
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Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of 2-Methoxy-5-nitroaniline.
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Spectroscopic analysis workflow for 2-Methoxy-5-nitroaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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